molecular formula C20H26N2O6 B282294 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282294
M. Wt: 390.4 g/mol
InChI Key: YZPNBPYJRSGHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as A-366, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one works by inhibiting the activity of specific proteins, including HDAC6 and sEH. HDAC6 is involved in the regulation of gene expression and protein degradation, while sEH is involved in the metabolism of fatty acids. By inhibiting these proteins, 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can alter cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the promotion of neuronal survival, and the regulation of blood pressure and inflammation. These effects are primarily due to the inhibition of specific proteins, as discussed above.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is its specificity for specific proteins, which can allow for targeted therapeutic effects. However, 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can also have off-target effects, which can complicate experimental results. Additionally, the synthesis of 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can be complex and time-consuming, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, including the investigation of its potential therapeutic effects in various diseases, the development of more efficient synthesis methods, and the investigation of its off-target effects. Additionally, 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one could be used as a tool to study the role of HDAC6 and sEH in various cellular processes.

Synthesis Methods

The synthesis of 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting with the preparation of 2,5-dimethoxyphenylacetonitrile, which is then reacted with ethyl 2-bromoacetate to yield 4-acetyl-5-(2,5-dimethoxyphenyl)-3-ethoxycarbonyl-2-pyrrolin-2-one. The final step involves the reduction of the ethyl ester to the corresponding alcohol, which is then treated with morpholine to produce 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of histone deacetylase 6 (HDAC6), which plays a crucial role in cancer cell proliferation and survival. 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential neuroprotective effects, with research suggesting that it may have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of a protein called soluble epoxide hydrolase (sEH), which is involved in the regulation of blood pressure and inflammation.

properties

Molecular Formula

C20H26N2O6

Molecular Weight

390.4 g/mol

IUPAC Name

3-acetyl-2-(2,5-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H26N2O6/c1-13(23)17-18(15-12-14(26-2)4-5-16(15)27-3)22(20(25)19(17)24)7-6-21-8-10-28-11-9-21/h4-5,12,18,24H,6-11H2,1-3H3

InChI Key

YZPNBPYJRSGHNV-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=C(C=CC(=C2)OC)OC)CCN3CCOCC3)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=C(C=CC(=C2)OC)OC)CCN3CCOCC3)O

Origin of Product

United States

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